Bienvenue dans la boutique en ligne BenchChem!

FR221647

Drug Discovery Pharmacokinetics Chemical Biology

FR221647 is an orally bioactive, non-nucleoside adenosine deaminase (ADA) inhibitor. Its moderate Ki (5.9 μM) and favorable pharmacokinetic profile uniquely enable oral dosing in preclinical in vivo models, overcoming the zero oral bioavailability limitation of pentostatin. Essential for studying systemic ADA modulation after oral gavage.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
CAS No. 256461-28-6
Cat. No. B1674026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR221647
CAS256461-28-6
SynonymsFR-221647;  FR 221647;  FR221647.
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N
InChIInChI=1S/C14H17N3O2/c15-14(19)13-8-17(10-16-13)12(9-18)7-6-11-4-2-1-3-5-11/h1-5,8,10,12,18H,6-7,9H2,(H2,15,19)/t12-/m1/s1
InChIKeyZUYUIKKHHBEVHL-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR221647 (CAS 256461-28-6) Procurement Guide: Sourcing a Non-Nucleoside Adenosine Deaminase Inhibitor with Validated Oral Bioactivity


FR221647, chemically designated as 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-1H-imidazole-4-carboxamide, is a synthetic, orally active, non-nucleoside small molecule that functions as an inhibitor of the enzyme adenosine deaminase (ADA) [1]. Its discovery resulted from a rational, structure-based de novo design campaign aimed at creating a non-nucleoside scaffold distinct from classical purine-based inhibitors [1]. The compound's three-dimensional binding interactions with ADA have been experimentally resolved via X-ray crystallography (PDB ID: 1NDW), confirming its unique occupancy of the enzyme's active site [2].

Why FR221647 Cannot Be Substituted with Generic Adenosine Deaminase Inhibitors


Substituting FR221647 with a generic ADA inhibitor like pentostatin (deoxycoformycin) or EHNA is scientifically invalid due to fundamental differences in chemical class, binding kinetics, and pharmacokinetic properties. Pentostatin and EHNA are transition-state analogue inhibitors that are nucleoside-based, whereas FR221647 is the prototype of a non-nucleoside chemotype, making it the superior choice for studies requiring a probe that avoids incorporation into nucleic acid metabolism or nucleoside transporter interactions [1]. Critically, FR221647 has demonstrated oral bioactivity and a non-cytotoxic profile at concentrations exceeding its inhibitory Ki, a combination of features not shared by the clinically used nucleoside inhibitors [REFS-1, REFS-2].

Quantitative Evidence Guide: FR221647 Differentiation Against Classical ADA Inhibitors


Non-Nucleoside Scaffold vs. Nucleoside Inhibitors: Oral Bioavailability Advantage

FR221647 is characterized as an orally active inhibitor, a property that is explicitly contrasted with the known nucleoside inhibitors pentostatin and EHNA, which lack reported oral bioavailability in the primary discovery literature [1]. This distinction is rooted in its non-nucleoside chemical scaffold, which was specifically designed to confer favorable pharmacokinetic properties not found in nucleoside-based ADA inhibitors [1].

Drug Discovery Pharmacokinetics Chemical Biology

Enzyme Inhibition Potency: A Moderate-Activity Benchmark with a Wide Safety Margin

FR221647 inhibits human ADA with an inhibition constant (Ki) of 5.9 µM [REFS-1, REFS-2]. In the same publication, pentostatin and EHNA are referenced as potent inhibitors with Ki values in the picomolar to low nanomolar range [1]. This 1000-fold lower potency is not a drawback but a design feature; FR221647 was developed as a 'moderate activity' lead suitable for synthetic optimization and as a tool compound with a wider safety margin [1].

Enzymology Biochemical Assay Inhibitor Screening

Cytotoxicity Profile: A Non-Cytotoxic Tool for Cellular Assays

In cellular assays, FR221647 exhibits no cytotoxic effects at a concentration of 100 µM . This concentration is approximately 17-fold higher than its ADA Ki, providing a wide experimental window for inhibiting the target without inducing non-specific cell death. This feature is critical for an ADA inhibitor tool compound, as the clinically used nucleoside inhibitors can be cytotoxic due to their incorporation into DNA synthesis pathways.

Cytotoxicity Cell Biology Drug Safety

Definitive Binding Mode: A Crystallographically Resolved Non-Nucleoside Complex

The binding orientation and key interactions of FR221647 within the ADA active site have been unequivocally determined by X-ray crystallography at 2.0 Å resolution (PDB ID: 1NDW) [1]. This structure confirms a non-nucleoside binding pose that is fundamentally different from the transition-state mimicry of pentostatin or the substrate-like binding of EHNA. The structural data provide a precise template for understanding its selectivity and for guiding the rational design of next-generation analogs.

Structural Biology X-ray Crystallography Molecular Recognition

Optimal Deployment Scenarios for FR221647 Based on Evidenced Differentiation


In Vivo Pharmacological Studies of Adenosine Signaling Requiring Oral Dosing

FR221647's established oral bioactivity makes it the ADA inhibitor of choice for chronic in vivo experiments where oral gavage is preferred over intravenous or intraperitoneal injection. Researchers investigating the role of adenosine in inflammation, immune modulation, or neuroprotection can administer FR221647 orally, a route not available for pentostatin or EHNA, thereby reducing animal stress and improving experimental throughput [1].

Chemical Biology Tool for Modulating ADA Activity Without Cytotoxicity

For cell-based assays requiring prolonged ADA inhibition without triggering apoptosis or growth inhibition, FR221647 provides a unique non-cytotoxic profile at concentrations >15 times its Ki (no cytotoxicity at 100 µM vs. Ki of 5.9 µM) [1]. This makes it ideal for studying the long-term effects of elevated adenosine on cell differentiation, proliferation, or cytokine release, where compound-induced cell death would confound interpretation.

Medicinal Chemistry: A Crystallographically Validated Starting Point for Lead Optimization

The high-resolution co-crystal structure of FR221647 with ADA (PDB: 1NDW at 2.0 Å) provides a precise structural basis for rational drug design [2]. Medicinal chemists can directly visualize the non-nucleoside scaffold's interactions with key active site residues, enabling the structure-guided incorporation of functional groups to enhance potency and selectivity. This contrasts with screening hits lacking structural data, where optimization is often a blind iterative process.

Comparative Biochemical Studies Differentiating Non-Nucleoside vs. Nucleoside ADA Inhibition

FR221647 serves as the definitive prototype non-nucleoside ADA inhibitor, enabling direct comparative studies against nucleoside-based inhibitors like pentostatin and EHNA [1]. Such studies can elucidate how differences in binding mode influence downstream effects on purine metabolism, adenosine receptor signaling, and nucleic acid synthesis—insights that are crucial for understanding ADA biology and developing next-generation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR221647

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.